molecular formula C7H4Br2N2 B1610626 3,5-Dibromoimidazo[1,2-a]pyridine CAS No. 69214-12-6

3,5-Dibromoimidazo[1,2-a]pyridine

Cat. No. B1610626
CAS RN: 69214-12-6
M. Wt: 275.93 g/mol
InChI Key: RFQPNKYBAYTNOB-UHFFFAOYSA-N
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Description

3,5-Dibromoimidazo[1,2-a]pyridine (3,5-DiBrIP) is an organic compound that is used in various scientific research applications. It is a heterocyclic compound that has a nitrogen atom in the ring structure and is a structural analog of imidazole. 3,5-DiBrIP is a relatively stable compound and is soluble in both water and organic solvents. It is a colorless solid at room temperature and has a melting point of approximately 128°C.

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridine, which includes 3,5-Dibromoimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the synthesis of various drugs and therapeutic agents.

Antituberculosis Agents

Recent developments have shown that imidazo[1,2-a]pyridine analogues can be effective antituberculosis agents . Some compounds of this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Material Science

The structural character of imidazo[1,2-a]pyridine makes it useful in material science . It can be used in the development of new materials with unique properties.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown promise in the field of optoelectronics . They can be used in the development of devices that work with light, including light-emitting diodes (LEDs) and photovoltaic cells.

Sensors

The luminescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in sensors . They can be used to detect changes in their environment and convert these changes into readable signals.

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have been explored for their potential use as anti-cancer drugs . They can be designed to target specific cancer cells and inhibit their growth.

Emitters for Confocal Microscopy and Imaging

Due to their luminescent properties, imidazo[1,2-a]pyridine derivatives can be used as emitters for confocal microscopy and imaging . This allows for high-resolution imaging of biological samples.

Chemical Synthesis

3,5-Dibromoimidazo[1,2-a]pyridine can be used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of other complex molecules.

properties

IUPAC Name

3,5-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQPNKYBAYTNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515999
Record name 3,5-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69214-12-6
Record name 3,5-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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